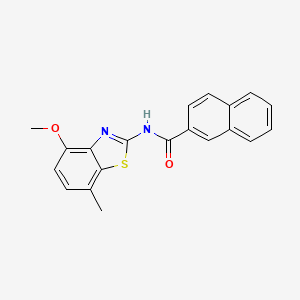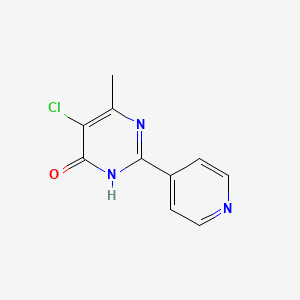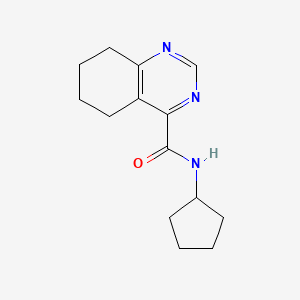![molecular formula C12H15F2NO2 B2749758 3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine CAS No. 1284865-66-2](/img/structure/B2749758.png)
3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine is an organic compound characterized by the presence of two fluorine atoms and a tetrahydro-2H-pyran-4-ylmethoxy group attached to a benzenamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorophenol and tetrahydro-2H-pyran-4-ylmethanol.
Etherification: The first step involves the etherification of 3,5-difluorophenol with tetrahydro-2H-pyran-4-ylmethanol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). This reaction forms 3,5-difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]phenol.
Amination: The final step is the amination of the etherified product using ammonia or an amine source under conditions that facilitate the substitution of the hydroxyl group with an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the tetrahydro-2H-pyran-4-ylmethoxy group or the amino group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzenamines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the tetrahydro-2H-pyran-4-ylmethoxy group can improve the solubility and membrane permeability of these compounds.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation. It can also serve as an intermediate in the synthesis of agrochemicals or specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can form strong interactions with proteins, enhancing binding affinity and selectivity. The tetrahydro-2H-pyran-4-ylmethoxy group can influence the compound’s pharmacokinetics by affecting its absorption, distribution, metabolism, and excretion.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoro-4-methoxybenzenamine: Lacks the tetrahydro-2H-pyran-4-yl group, resulting in different physical and chemical properties.
3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzonitrile: Contains a nitrile group instead of an amino group, which can significantly alter its reactivity and applications.
3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzaldehyde: Features an aldehyde group, making it useful in different synthetic pathways.
Uniqueness
3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine is unique due to the combination of fluorine atoms and the tetrahydro-2H-pyran-4-ylmethoxy group. This combination imparts distinct physical and chemical properties, such as enhanced stability and solubility, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
3,5-difluoro-4-(oxan-4-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c13-10-5-9(15)6-11(14)12(10)17-7-8-1-3-16-4-2-8/h5-6,8H,1-4,7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUVDVHVCQDNRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2749676.png)

![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2749679.png)

![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2749681.png)
![oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate](/img/structure/B2749683.png)
![3-cyano-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2749686.png)



![N-(2-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2749693.png)

![N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2749696.png)

